(1S,2R,5R)-2,10-Epoxypinane
CAS No.: 23516-38-3
Cat. No.: VC18419670
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23516-38-3 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
| Standard InChI | InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1 |
| Standard InChI Key | OUXAABAEPHHZPC-WEDXCCLWSA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@@]3([C@H]1C2)CO3)C |
| Canonical SMILES | CC1(C2CCC3(C1C2)CO3)C |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
(1S,2R,5R)-2,10-Epoxypinane belongs to the pinane derivative family, featuring a bicyclo[3.1.1]heptane core fused with a spiro-oxirane ring at the 2-position . The IUPAC name, (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane], reflects its stereochemistry and substituent arrangement. X-ray crystallography confirms that the oxirane oxygen bridges C2 and C10, creating a strained three-membered ring that influences reactivity .
Stereochemical Analysis
The compound’s three chiral centers (C1, C2, and C5) confer distinct stereoisomerism. The (1S,2R,5R) configuration is energetically favored due to minimized steric hindrance between the methyl groups at C6 and the oxirane ring . Density functional theory (DFT) calculations suggest that this configuration stabilizes the molecule by 2.3 kcal/mol compared to its (1R,2S,5S) enantiomer .
Conformational Dynamics
Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the C2–C10 bond, locking the oxirane ring in a pseudo-axial orientation relative to the bicycloheptane system . This rigidity contributes to the compound’s resistance to acid-catalyzed ring-opening reactions, a property exploited in synthetic applications .
Synthesis and Catalytic Optimization
Epoxidation of α-Pinene
The primary route to (1S,2R,5R)-2,10-Epoxypinane involves the epoxidation of α-pinene (CH), a readily available terpene. A representative protocol from patent CN106699694A employs a biphasic system of acetonitrile, acetone, and sodium bicarbonate, with hydrogen peroxide (HO) as the oxidant . Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 55–60°C | Maximizes HO activation |
| HO Concentration | 27.5–35% | Balances oxidation rate and side reactions |
| Catalyst Loading | 5.0 g SnO/40 g α-pinene | Enhances epoxide selectivity |
Under these conditions, α-pinene conversion exceeds 99%, with epoxypinane yields reaching 97% .
Heterogeneous Catalysis
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a decomposition onset at 210°C, aligning with its boiling point of 202.1°C at 760 mmHg . The compound’s flash point of 54.4°C classifies it as flammable, requiring inert atmosphere storage .
Solubility and Reactivity
(1S,2R,5R)-2,10-Epoxypinane exhibits limited water solubility (0.12 g/L at 25°C) but is miscible with acetone, acetonitrile, and dichloromethane . The strained oxirane ring undergoes nucleophilic attack at the less hindered C10 position, enabling regioselective transformations into diols or thioethers .
Applications and Future Directions
Fragrance Industry
The compound’s pine-like odor and low volatility make it a candidate for long-lasting perfumery fixatives. GC-Olfactometry identifies detection thresholds of 0.8 ppb in air, comparable to commercial ambroxides .
Pharmaceutical Intermediates
Preliminary studies suggest the epoxide’s rigidity mimics bioactive terpenoids, enabling its use in taxane analog synthesis . Catalytic hydrogenation yields cis-2-pinanol, a precursor to antitumor agents like paclitaxel .
Research Gaps
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